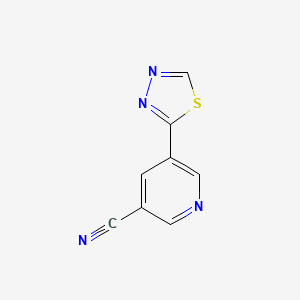

5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1346687-62-4 |

|---|---|

Molecular Formula |

C8H4N4S |

Molecular Weight |

188.21 g/mol |

IUPAC Name |

5-(1,3,4-thiadiazol-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H4N4S/c9-2-6-1-7(4-10-3-6)8-12-11-5-13-8/h1,3-5H |

InChI Key |

BJZQKOJIPCYPEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C2=NN=CS2)C#N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Modulation Strategies for 5 1,3,4 Thiadiazol 2 Yl Nicotinonitrile Analogs

Comprehensive Analysis of Substituent Effects on the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netresearchgate.net The bioactivity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S- moiety and the ring's strong aromaticity, which contributes to its metabolic stability. frontiersin.orgrsc.org The electron-deficient nature of this ring system makes it susceptible to nucleophilic substitution at the 2 and 5 positions, providing convenient points for structural modification. mdpi.com

The electronic properties of substituents on the 1,3,4-thiadiazole ring play a pivotal role in modulating the biological activity of its derivatives. researchgate.net Generally, the introduction of electron-withdrawing groups (EWGs) tends to enhance the potency of these compounds in various therapeutic areas, particularly as anticancer and anticonvulsant agents. frontiersin.orgnih.gov

For instance, studies on pyridine (B92270) derivatives linked to a thiadiazole ring have shown that antitumor activity is significantly influenced by substituents. mdpi.comnih.gov The highest activity was observed with strong electron-withdrawing groups such as amido, nitro, and chloro groups. mdpi.comnih.gov This enhancement is often attributed to the increased ability of the molecule to participate in interactions with biological targets. nih.gov A SAR analysis of one series of compounds confirmed that an aromatic ring substituted with electron-withdrawing groups promotes anticancer activity. nih.govmdpi.com

Conversely, the introduction of electron-donating groups (EDGs), such as methyl groups, has often been found to be detrimental to certain biological activities, like cytotoxicity. mdpi.comnih.gov However, this is not a universal rule, as some activities are enhanced by EDGs. For example, derivatives with methyl groups have shown high diuretic and acaricidal activity. mdpi.com Another study noted that a molecule with an electron-donating methyl group attached to the phenyl ring exhibited a high zone of inhibition against S. epidermis. rsc.org

Table 1: Effect of Electronic Substituents on the Bioactivity of 1,3,4-Thiadiazole Analogs

| Substituent Group | Electronic Nature | Observed Effect on Bioactivity | Therapeutic Area | Citation(s) |

|---|---|---|---|---|

| Amido (-CONH₂) | Electron-Withdrawing | Increased Activity | Anticancer | mdpi.com, nih.gov |

| Nitro (-NO₂) | Electron-Withdrawing | Increased Activity | Anticancer, Anticonvulsant | mdpi.com, frontiersin.org, nih.gov |

| Chloro (-Cl) | Electron-Withdrawing | Increased Activity | Anticancer, Anticonvulsant | mdpi.com, frontiersin.org, nih.gov |

| Fluoro (-F) | Electron-Withdrawing | Increased Activity | Antibacterial | nih.gov |

| Methyl (-CH₃) | Electron-Donating | Decreased Activity | Anticancer | mdpi.com, nih.gov |

Thiadiazole exists in four isomeric forms: 1,3,4-thiadiazole, 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole. nih.govjapsonline.com Among these, the 1,3,4-thiadiazole isomer is the most extensively studied and has demonstrated the most promising and diverse therapeutic activities. rsc.orgnih.govmdpi.com The widespread pharmacological importance of the 1,3,4-thiadiazole nucleus has made it a central focus in drug development. researchgate.netjapsonline.com

The pharmacological properties of the 1,3,4-thiadiazole ring are partly attributed to its function as a bioisostere of pyrimidine (B1678525), a core structure in nucleic acid bases. nih.gov This structural similarity may allow 1,3,4-thiadiazole derivatives to interfere with processes related to DNA replication. nih.govmdpi.com Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enhances its ability to cross cellular membranes and bind to biological targets, which can contribute to good oral absorption and bioavailability. mdpi.comnih.gov The key role of the 1,3,4-thiadiazole scaffold was demonstrated in a study where replacing it with a 1,3,4-oxadiazole (B1194373) isostere led to a drastic drop in pharmacological activity. nih.gov

The nature of specific functional groups attached to the 1,3,4-thiadiazole core directly influences the pharmacological profile of the resulting analog.

Halogens (F, Cl, Br): The presence of halogen atoms, which are electron-withdrawing, generally enhances bioactivity. frontiersin.org Compounds containing chloro and fluoro groups have shown prominent anticonvulsant and antibacterial activity, respectively. frontiersin.orgnih.gov For example, 5-(4-chlorophenyl) and 5-(4-fluorophenyl)-1,3,4-thiadiazole derivatives were identified as highly active against M. tuberculosis. nih.gov The incorporation of a trifluoromethyl (CF₃) group, a potent electron-withdrawing group, has been shown to significantly increase anticancer activity. mdpi.com

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent consistently correlates with increased biological potency. frontiersin.org It has been shown to enhance both anticancer and anticonvulsant activities. frontiersin.orgmdpi.comnih.gov

Alkyl Groups (e.g., -CH₃): Alkyl groups are electron-donating and their effect can be varied. In some anticancer studies, the introduction of a methyl group was detrimental to cytotoxicity. mdpi.comnih.gov However, in other contexts, methyl substitution at the 5th position of the thiadiazole ring led to high diuretic activity. mdpi.com

Hydroxy Group (-OH): The presence of a hydroxy group can also modulate activity. A structure-activity relationship study revealed that the nature of the substituent on a C-5 phenyl ring of the 1,3,4-thiadiazole is important for cytotoxic activity, with a hydroxyphenyl derivative showing potent growth inhibition of a melanoma cell line. mdpi.com

Table 2: Influence of Specific Functional Groups on 1,3,4-Thiadiazole Bioactivity

| Functional Group | Example(s) | General Influence | Specific Activity Noted | Citation(s) |

|---|---|---|---|---|

| Halogen | -F, -Cl, -Br, -CF₃ | Potentiates activity | Antibacterial, Anticonvulsant, Anticancer | frontiersin.org, nih.gov, nih.gov, mdpi.com |

| Nitro | -NO₂ | Potentiates activity | Anticancer, Anticonvulsant | mdpi.com, frontiersin.org, nih.gov |

| Alkyl | -CH₃, -C₂H₅ | Variable effect | Decreased anticancer; Increased diuretic | mdpi.com, nih.gov, mdpi.com |

Structural Modulation of the Nicotinonitrile Moiety in Conjugated Systems

The nicotinonitrile (3-cyanopyridine) scaffold is a key component in many biologically active compounds and approved drugs. ekb.eg Its structural modification is a crucial strategy for optimizing the therapeutic properties of conjugated systems like 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile.

The cyano (C≡N) group is a strong electron-withdrawing group that significantly influences the electronic properties of the nicotinonitrile ring. nih.gov This group is a versatile functional handle in organic synthesis, serving as a precursor for various other functionalities such as amines, amides, and carboxylic acids. rsc.orgebsco.com

In the context of covalent inhibitors, the cyano group can act as a "warhead." Its reactivity is enhanced when attached to an electron-withdrawing heteroaromatic ring, like pyridine, which decreases the electron density at the nitrile's carbon atom, making it more electrophilic. nih.gov While it can participate in covalent bonding with biological targets, the cyano group can also function as a key hydrogen-bond acceptor, contributing to the binding affinity of a molecule within a protein's active site. acs.org For example, in one study, the C≡N group of a pyridine derivative formed a hydrogen-acceptor interaction with an amino acid residue of a target protein. acs.org The presence of the cyano group on the pyridine ring is also suggested to confer a unique capacity to scavenge reactive oxygen species, contributing to antioxidant activity. ekb.eg

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,4-Oxadiazole |

| Pyrimidine |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole |

| 5-(4-fluorophenyl)-1,3,4-thiadiazole |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide |

| Nicotinonitrile (3-cyanopyridine) |

| Amine |

| Amide |

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature and databases, no specific research articles, patents, or datasets pertaining to the chemical compound This compound could be located. As a result, the generation of a detailed scientific article based on the provided outline is not possible at this time.

The requested article structure necessitates in-depth information on the structure-activity relationships (SAR), structural modulation strategies, exploration of fused ring systems, conformational analysis, linker design, and rational drug design principles specifically applied to this compound and its analogs. The absence of publicly accessible research on this particular molecule means that the foundational data required to populate these sections is unavailable.

While the individual scaffolds, 1,3,4-thiadiazole and nicotinonitrile, are well-represented in chemical and pharmacological literature in various other molecular contexts, the specific linkage and substitution pattern of "this compound" does not appear to have been a subject of published scientific inquiry. Therefore, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further investigation into this specific compound would require original laboratory research to establish its synthesis, biological activities, and the structural insights necessary to fulfill the detailed article outline. Without such primary research data, a scientifically sound and informative article cannot be produced.

Computational and Theoretical Investigations of 5 1,3,4 Thiadiazol 2 Yl Nicotinonitrile

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target.

Elucidation of Binding Modes and Interaction Patterns with Biological Targets

There are no specific studies detailing the binding modes and interaction patterns of 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile with any biological targets. Research on analogous compounds, such as 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, has shown interactions with enzymes like dihydrofolate reductase (DHFR), but these findings cannot be directly extrapolated to the compound . nih.gov

Prediction of Ligand-Receptor Binding Affinities and Energetics

Similarly, the scientific literature lacks any prediction of ligand-receptor binding affinities or energetics for this compound. Studies on other 1,3,4-thiadiazole (B1197879) derivatives have reported docking scores and binding energies against various receptors, but this data is specific to the studied molecules and their respective targets. uowasit.edu.iqresearchgate.net

Identification of Potential Enzyme Inhibitors

While the 1,3,4-thiadiazole core is present in many known enzyme inhibitors, there is no published research identifying this compound as a potential inhibitor for enzymes such as Dihydrofolate Reductase, DNA Gyrase, Topoisomerase IV, EGFR Tyrosine Kinase, Cyclooxygenase-2, Acetylcholinesterase, or Carbonic Anhydrase. Studies have shown that other derivatives of 1,3,4-thiadiazole can inhibit some of these enzymes, for instance, certain sulfonamide derivatives are known carbonic anhydrase inhibitors. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is often used to predict molecular properties and reactivity.

Analysis of Electronic Structure and Reactivity Descriptors

No DFT studies specifically analyzing the electronic structure, frontier molecular orbitals (HOMO-LUMO), or reactivity descriptors for this compound have been published. While DFT calculations have been performed on other thiadiazole and pyridine (B92270) derivatives to determine properties like the HOMO-LUMO energy gap, this information is not available for the target compound. universci.comnih.gov

Correlation of Electronic Properties with Experimental Biological Activity

Without experimental biological activity data or the aforementioned DFT calculations for this compound, it is impossible to establish any correlation between its electronic properties and potential biological activities, such as antioxidant potential. The antioxidant properties of some nicotinonitrile and thiadiazole derivatives have been explored, but not for this specific hybrid structure. researchgate.netresearchgate.netnih.gov

Biological Activity Mechanisms and Cellular Target Modulation of 5 1,3,4 Thiadiazol 2 Yl Nicotinonitrile and Its Derivatives

Anticancer Activity Mechanisms

The anticancer properties of 1,3,4-thiadiazole (B1197879) derivatives, the core structure of 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile, are diverse and potent. They target various pathways essential for the growth and proliferation of cancer cells.

Interference with Nucleic Acid (DNA/RNA) Synthesis and Replication Processes

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. nih.gov This structural similarity is a key factor in its anticancer activity, as it allows thiadiazole derivatives to interfere with the synthesis and replication of DNA. nih.govmdpi.commdpi.commdpi.com By mimicking the natural building blocks of DNA, these compounds can disrupt the replication machinery, thereby inhibiting the division of rapidly proliferating cancer cells. mdpi.comnih.gov The heteroatoms within the thiadiazole ring can also form various interactions with biological targets, further contributing to the disruption of these critical cellular processes. nih.gov Some derivatives have been investigated for their ability to bind with calf thymus DNA (CT-DNA), suggesting a direct interaction with the genetic material. researchgate.net

Induction of Apoptosis via Caspase Pathways

A primary mechanism for the anticancer efficacy of 1,3,4-thiadiazole derivatives is the induction of apoptosis, or programmed cell death. bepls.com This is often achieved through the activation of caspase-dependent pathways. derpharmachemica.comresearchgate.net Caspases are a family of protease enzymes that play a crucial role in initiating and executing apoptosis.

Studies have shown that treatment with certain 1,3,4-thiadiazole derivatives leads to a significant increase in the levels of key caspases, including caspase-3, caspase-7, caspase-8, and caspase-9. mdpi.comderpharmachemica.comnih.gov The activation of caspase-8 points to the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 indicates the engagement of the intrinsic (mitochondrial) pathway. derpharmachemica.com Caspase-3 is a key effector caspase that, once activated, cleaves multiple cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. derpharmachemica.com Furthermore, these compounds have been observed to increase the Bax/Bcl-2 ratio, which promotes the release of mitochondrial factors that activate the caspase cascade. nih.govmdpi.com

Table 1: Effect of 1,3,4-Thiadiazole Derivatives on Caspase Activity

| Compound | Cell Line | Caspase Activated | Finding | Source |

|---|---|---|---|---|

| 4e and 4i | HepG2, MCF-7 | Caspase-9 | Significant increase in caspase-9 levels. | nih.govmdpi.com |

| Compound A (2-Cl) | HT-29 | Caspase-8 | Higher capability for activation compared to doxorubicin. | derpharmachemica.com |

| Compound B (meta-F) | PC-3 | Caspase-8 | Highest potency for increasing caspase-8 activity among tested compounds. | derpharmachemica.com |

| Compound 43 | Jurkat | Caspase-3 | Caused cell death through caspase-3 activation. | nih.gov |

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.govmdpi.com This prevents cancer cells from proceeding through the phases of division, ultimately leading to cell death.

Flow cytometry analyses have revealed that these compounds can arrest the cell cycle at different phases. For instance, certain derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.govmdpi.com The arrest in the S phase directly impacts DNA synthesis, a critical point for cellular proliferation. nih.gov An arrest in the G2/M phase prevents the cell from entering mitosis, which can trigger apoptosis through a mitochondrial pathway. nih.govresearchgate.net Further studies have shown that some derivatives can increase the cell population in the sub-G1 phase, which is indicative of apoptotic cells. nih.gov

Table 2: Impact of 1,3,4-Thiadiazole Derivatives on Cell Cycle Distribution

| Compound | Cell Line | Effect | Phase of Arrest | Source |

|---|---|---|---|---|

| 4e | HepG2 | Significant arrest, confirming antiproliferative effect. | S Phase | nih.govmdpi.com |

| 4i | MCF-7 | Significant cell growth arrest compared to control. | G2/M Phase | nih.govmdpi.com |

| 1e | Not Specified | 18-fold increment in apoptotic cells. | Sub-G1 Phase | nih.gov |

| 3b | Suit-2 | Pronounced cell cycle arrest. | G2/M Phase | mdpi.com |

Enzyme Inhibition as a Modality for Anticancer Action (e.g., Histone Deacetylase, Phosphodiesterase, Lysine-Specific Histone Demethylase 1A, Tyrosine Kinases)

The 1,3,4-thiadiazole scaffold is a versatile building block for designing inhibitors of various enzymes that are crucial for cancer cell survival and proliferation. mdpi.com

Tyrosine Kinases: A significant number of 1,3,4-thiadiazole derivatives have been developed as tyrosine kinase inhibitors. mdpi.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, is a prominent target. mdpi.com By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling pathways, thereby suppressing tumor growth. mdpi.comnih.gov Other targeted kinases include EGFR/HER-2, Abl kinase, and focal adhesion kinase (FAK). nih.govmdpi.com

Histone Deacetylase (HDAC): Some derivatives have been identified as inhibitors of histone deacetylase, an enzyme class that plays a critical role in the epigenetic regulation of gene expression. mdpi.com

Other Enzymes: The anticancer activity of these compounds has also been linked to the inhibition of other enzymes such as topoisomerase II and glutaminase. mdpi.com Certain derivatives have also shown potential as dihydrofolate reductase (DHFR) inhibitors, an enzyme essential for the synthesis of nucleotides. nih.gov

Antiangiogenic Mechanisms (e.g., Downregulation of Vascular Endothelial Growth Factor and its Receptor)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Derivatives of this compound exhibit antiangiogenic properties primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

The main target in this pathway is VEGFR-2, the principal mediator of VEGF-induced angiogenesis. mdpi.commdpi.com By inhibiting VEGFR-2, these compounds block the signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.comnih.gov Some aryl acetamide (B32628) 1,3,4-thiadiazole derivatives have been shown to down-regulate the expression levels of VEGFA in treated cells. nih.gov Numerous studies have focused on designing and synthesizing novel 1,3,4-thiadiazole derivatives as potent VEGFR-2 inhibitors, with some showing efficacy comparable to or greater than existing drugs like sorafenib (B1663141) and pazopanib. nih.govnih.govsemanticscholar.org

Antimicrobial Activity Mechanisms

The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of new antimicrobial agents. nih.govnih.gov These compounds have shown a broad spectrum of activity against various bacterial and fungal pathogens. nih.govmdpi.com

The mechanism of action can vary depending on the specific derivative. For compounds containing a 5-nitrofuran or 5-nitroimidazole moiety, the antimicrobial effect is linked to the reduction of the nitro group within the microbial cell. This process generates reactive intermediates that can interfere with critical bacterial pathways by causing damage to both DNA and proteins. nih.govresearchgate.net The strong aromaticity of the thiadiazole ring contributes to its in vivo stability, and the presence of the sulfur atom can enhance liposolubility, allowing the compounds to better penetrate microbial cell membranes. nih.gov Research has demonstrated the effectiveness of these derivatives against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and Helicobacter pylori. nih.gov

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

While direct studies on this compound are limited, the broader class of 1,3,4-thiadiazole derivatives has been investigated for its antibacterial properties, with DNA gyrase and topoisomerase IV identified as potential targets. These type IIA topoisomerases are essential for bacterial DNA replication, transcription, and repair, making them validated targets for the development of new antibacterial agents. The inhibition of these enzymes by certain derivatives can interfere with DNA topology, leading to bacterial cell death.

Research into novel thiosemicarbazide (B42300) derivatives, which are precursors to 1,3,4-thiadiazoles, has shown significant inhibitory activity against Staphylococcus aureus DNA gyrase. For instance, one thiosemicarbazide derivative was found to have an IC50 value of 14.59 μM against this enzyme. Another related compound, 4-benzoyl-1-(4-methyl-imidazol-5-yl)carbonylthiosemicarbazide, exhibited inhibitory activity against topoisomerase IV with an IC50 of 90 μM, though it did not inhibit DNA gyrase. mdpi.com These findings suggest that the 1,3,4-thiadiazole scaffold can be a key pharmacophore for the development of bacterial topoisomerase inhibitors.

The mechanism of inhibition often involves blocking the ATPase function of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV. This action prevents the enzymes from carrying out their essential functions in managing DNA supercoiling and decatenation during replication.

| Compound Type | Target Enzyme | IC50 Value | Reference |

| Thiosemicarbazide derivative | S. aureus DNA gyrase | 14.59 μM | mdpi.com |

| 4-benzoyl-1-(4-methyl-imidazol-5-yl)carbonylthiosemicarbazide | Topoisomerase IV | 90 μM | mdpi.com |

Mechanistic Insights into Antifungal Action

The antifungal activity of 1,3,4-thiadiazole derivatives has been a subject of detailed investigation. One particular derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), has demonstrated potent antifungal effects against various Candida species, including azole-resistant strains, and molds, with minimum inhibitory concentration (MIC100) values ranging from 8 to 96 μg/ml. nih.govnih.gov

The primary mechanism of its antifungal action involves the disruption of cell wall biogenesis. nih.govnih.gov This is evidenced by several cellular changes observed in fungi treated with the compound:

Loss of characteristic cell shape and the formation of giant cells. nih.govnih.gov

Increased cell size and flocculation. nih.govnih.gov

Leakage of protoplast material due to an inability to withstand internal turgor pressure. nih.govnih.gov

Reduced osmotic resistance. nih.govnih.gov

Formation of buds not covered with chitin (B13524) and disturbances in the chitin septum. nih.govnih.gov

Uneven distribution of chitin and β(1→3) glucan. nih.govnih.gov

Notably, this compound did not affect the ergosterol (B1671047) content in Candida cells, indicating a different mechanism from azole antifungals. nih.govnih.gov Spectroscopic studies suggested that the compound weakens the interactions between β(1→3) glucans and β(1→6) glucans, which impairs cell wall integrity. nih.gov Other research on acetophenone (B1666503) derivatives containing 1,3,4-thiadiazole-2-thioethers has also pointed towards the cell membrane as a target, where changes in permeability affect hyphal growth, ultimately leading to fungal cell death. rsc.org

Other Investigated Biological Activity Mechanisms

Enzyme Inhibition in Specific Metabolic Pathways (e.g., Dihydrofolate Reductase, α-Glucosidase)

Dihydrofolate Reductase (DHFR) Inhibition:

Derivatives of 1,3,4-thiadiazole are being explored as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folic acid metabolism. researchgate.netsciforum.net Inhibition of DHFR disrupts the synthesis of essential precursors for cell proliferation, making it a target for anticancer agents. mdpi.com Molecular docking studies of amidoalkyl derivatives of 1,3,4-thiadiazole have shown effective interaction with the active site of DHFR. researchgate.netsciforum.net The introduction of an NH group between the 1,3,4-thiadiazole and aromatic rings has been found to enhance the binding affinity to DHFR. researchgate.netsciforum.net Certain benzamide (B126) derivatives of 1,3,4-thiadiazole have been identified as hit compounds that show superior binding strength compared to reference compounds. researchgate.netsciforum.net

α-Glucosidase Inhibition:

Several novel classes of 1,3,4-thiadiazole-bearing Schiff base analogues have been designed and evaluated for their α-glucosidase inhibitory activity, which is relevant for the management of diabetes. nih.govresearchgate.net In one study, some synthesized analogues showed excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM, which was significantly better than the standard drug acarbose (B1664774) (IC50 of 11.50 ± 0.30 μM). nih.gov Another study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also demonstrated significant α-glucosidase inhibitory activity, with one derivative showing an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.govmdpi.comresearchgate.net

| Derivative Class | Target Enzyme | IC50 Values | Reference |

| 1,3,4-Thiadiazole-bearing Schiff bases | α-Glucosidase | 1.10 - 18.10 μM | nih.gov |

| 1,3,4-Thiadiazole-3-aminopyridin-2(1H)-ones | α-Glucosidase | 3.66 mM | nih.govmdpi.comresearchgate.net |

Mechanisms of Acetylcholinesterase Inhibition relevant to Insecticidal Activity

The inhibition of acetylcholinesterase (AChE) is a key mechanism for the insecticidal activity of many compounds. Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their AChE inhibitory potential. A study on drug-1,3,4-thiadiazole hybrid compounds revealed that all synthesized derivatives selectively inhibited AChE in the nanomolar range. nih.gov One of the most potent inhibitors identified had an IC50 value of 18.1 ± 0.9 nM, which was substantially better than the reference drug, neostigmine (B1678181) methyl sulfate (B86663) (IC50 2186.5 ± 98.0 nM). nih.gov

Kinetic studies have shown that these compounds can act as mixed-type inhibitors of AChE. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies of similar 1,3,4-oxadiazole (B1194373) derivatives, which are isosteres of thiadiazoles, suggest that these compounds interact non-covalently with AChE and can block the entry to the enzyme's active site. mdpi.com For instance, 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine showed an IC50 of 49.86 μM for acetylcholinesterase inhibition. researchgate.net

| Compound | Target Enzyme | IC50 Value | Reference |

| (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- rsc.orgnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one | Acetylcholinesterase (AChE) | 18.1 ± 0.9 nM | nih.gov |

| 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | 49.86 μM | researchgate.net |

Radical Scavenging Mechanisms in Antioxidant Activity

The antioxidant properties of 1,3,4-thiadiazole derivatives and their structural analogs, 1,3,4-oxadiazoles, are attributed to their ability to scavenge free radicals. The primary mechanisms involved are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

The efficiency of these mechanisms is influenced by the molecular structure and the solvent environment. nih.gov For 1,3,4-oxadiazole derivatives, thermodynamic studies have shown that in the gas phase, HAT and SPLET mechanisms are more favorable for inactivating peroxyl radicals. nih.gov In an aqueous solution, the SET-PT mechanism becomes the dominant pathway. nih.gov The presence of electron-donating groups on the aromatic rings of these compounds can significantly enhance their antioxidant activities. frontiersin.org

Experimental assays have confirmed the radical scavenging ability of these compounds. For example, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (B1605646) demonstrated significant scavenging activity in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay (81.20±0.002%) and the hydrogen peroxide scavenging assay (89.30±0.013%). ijpsonline.com The EC50 values in these assays ranged from 0.32 to 0.93 mg/ml. ijpsonline.com

| Assay | Scavenging Activity (%) | EC50 (mg/ml) | Reference |

| Hydrogen Peroxide Scavenging | 89.30 ± 0.013 | 0.32 - 0.93 | ijpsonline.com |

| DPPH Radical Scavenging | 81.20 ± 0.002 | 0.32 - 0.93 | ijpsonline.com |

| Phosphomolybdenum Assay | 80.52 ± 0.016 | 0.32 - 0.93 | ijpsonline.com |

| Nitric Oxide Scavenging | 54.81 ± 0.007 | 0.32 - 0.93 | ijpsonline.com |

| Reducing Power Assay | 52.87 ± 0.008 | 0.32 - 0.93 | ijpsonline.com |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Thiadiazole-Nicotinonitrile Hybrids with Tuned Activities

The design and synthesis of novel derivatives of 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile are centered on the principles of medicinal chemistry to enhance their therapeutic properties. By strategically modifying the core structure, researchers aim to optimize the compound's interaction with its biological targets, thereby improving efficacy and reducing off-target effects.

A key strategy in the development of next-generation thiadiazole-nicotinonitrile hybrids is the application of pharmacophoric hybridization. This approach involves combining the essential structural features of the thiadiazole-nicotinonitrile scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced biological activities. For instance, the introduction of different substituents on the phenyl ring of related thiadiazole structures has been shown to significantly influence their cytotoxic activity. mdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new hybrids. These studies systematically alter parts of the molecule and assess the resulting changes in biological activity. For example, research on other 1,3,4-thiadiazole (B1197879) derivatives has demonstrated that substitutions at the 2 and 5 positions of the thiadiazole ring can lead to compounds with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.govmdpi.com By applying these principles to the this compound scaffold, researchers can rationally design new molecules with tailored activities.

The synthesis of these next-generation compounds often involves multi-step reaction sequences. Common synthetic routes may include the initial formation of the 1,3,4-thiadiazole ring, followed by the introduction of the nicotinonitrile moiety and subsequent modifications. nih.govmdpi.com

Table 1: Examples of Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

| Starting Materials | Key Reaction Steps | Resulting Derivative Type | Reference |

|---|---|---|---|

| Acid hydrazide and aryl isothiocyanates | Cyclization with concentrated sulfuric acid | 2,5-disubstituted 1,3,4-thiadiazoles | mdpi.com |

| 3-Phenyl propenoic acid and thiosemicarbazide (B42300) | Reaction with POCl₃ | 5-Styryl-2-amino-1,3,4-thiadiazole | chemmethod.com |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and chloroacetyl chloride | Nucleophilic substitution | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide | mdpi.com |

Development of Advanced Synthetic Methodologies for Enhanced Sustainability and Efficiency

One area of focus is the use of more environmentally benign solvents and catalysts. Traditional syntheses of 1,3,4-thiadiazoles often rely on harsh reagents and high temperatures. mdpi.comnih.gov Green chemistry approaches may involve the use of water or other eco-friendly solvents, as well as the development of reusable catalysts to streamline the synthetic process.

Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and improve yields. This method often leads to cleaner reactions with fewer byproducts, contributing to a more sustainable process. Furthermore, one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can enhance efficiency and reduce solvent usage. researchgate.net

The principles of atom economy are also being integrated into the design of new synthetic routes. This involves maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. By carefully selecting starting materials and reaction pathways, chemists can devise more atom-economical syntheses for thiadiazole-nicotinonitrile hybrids.

Integration of Sophisticated Computational Approaches in Rational Drug Design and Optimization

Computational tools have become indispensable in the rational design and optimization of new drug candidates. jddhs.comopenmedicinalchemistryjournal.com These in silico methods allow for the prediction of a molecule's biological activity and pharmacokinetic properties before it is synthesized, saving significant time and resources. researchgate.net

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound and its derivatives, docking studies can help to elucidate their binding modes with various biological targets and guide the design of new analogs with improved binding affinities. nih.gov

Quantitative structure-activity relationship (QSAR) modeling is another powerful tool that correlates the chemical structure of a series of compounds with their biological activity. jddhs.com By developing QSAR models, researchers can identify the key structural features that contribute to a compound's potency and use this information to design more active molecules.

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net This information can be used to search virtual libraries for new compounds with similar pharmacophoric features or to design novel molecules that fit the pharmacophore model.

In addition to these methods, molecular dynamics simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of the binding interactions. researchgate.net The integration of these computational approaches provides a robust framework for the rational design and optimization of next-generation thiadiazole-nicotinonitrile hybrids. jddhs.com

Table 2: Key Computational Approaches in Drug Design

| Computational Method | Application in Drug Design | Reference |

|---|---|---|

| Molecular Docking | Predicts ligand-protein binding modes and affinities. | researchgate.net |

| QSAR | Correlates chemical structure with biological activity. | jddhs.com |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | researchgate.net |

| Virtual Screening | Screens large compound libraries for potential hits. | openmedicinalchemistryjournal.com |

Exploration of Novel Biological Targets for this compound and its Derivatives

The 1,3,4-thiadiazole scaffold is known to exhibit a wide range of biological activities, suggesting that these compounds may interact with multiple biological targets. mdpi.comnih.gov While some targets for this compound and its derivatives have been identified, there is significant potential for discovering novel therapeutic applications by exploring new biological targets.

The diverse pharmacological profile of 1,3,4-thiadiazole derivatives, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities, points to the promiscuity of this scaffold. mdpi.comnih.govmdpi.com This versatility provides a strong rationale for screening this compound and its analogs against a broad panel of biological targets to uncover new mechanisms of action and therapeutic opportunities.

For example, certain 1,3,4-thiadiazole derivatives have shown activity against various enzymes, such as kinases and carbonic anhydrases, which are implicated in a range of diseases. mdpi.comnih.gov Investigating the inhibitory potential of thiadiazole-nicotinonitrile hybrids against these and other enzyme families could lead to the development of new treatments for cancer, infectious diseases, and other conditions.

Furthermore, the structural similarity of the 1,3,4-thiadiazole ring to other biologically important heterocycles suggests that it may act as a bioisostere, mimicking the interactions of other molecules with their biological targets. researchgate.net This property can be exploited to design compounds that target specific receptors or enzymes with high affinity and selectivity.

Future research in this area will likely involve high-throughput screening of this compound and its derivatives against diverse target libraries, as well as target-based approaches guided by computational predictions. The identification of novel biological targets will not only expand the therapeutic potential of this class of compounds but also contribute to a deeper understanding of their mechanisms of action.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.